molecular formula C8H6N2O2S B8594865 2-(Methylthio)-6-nitrobenzonitrile

2-(Methylthio)-6-nitrobenzonitrile

Cat. No.: B8594865
M. Wt: 194.21 g/mol
InChI Key: XECNWQDRTCQPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)-6-nitrobenzonitrile is a chemical compound provided for research and development applications. It has the CAS Registry Number 74631-35-9 . The molecular formula for this compound is C8H6N2O2S, and it has a molecular weight of 194.21 g/mol . One supplier lists it with a purity of 97% . Nitrile-containing compounds, such as this one, are of significant interest in medicinal and agrochemical research. The nitrile group (CN) is a stable and robust functionality in most research contexts and is not readily metabolized, which contributes to its utility in the design of bioactive molecules . This group often acts as a key hydrogen bond acceptor, mimicking carbonyl groups or other hydrogen-bonding motifs in target interactions, which is a critical feature in the development of enzyme inhibitors and receptor ligands . Furthermore, the methylthio (S-CH3) and nitro (NO2) substituents on the aromatic ring can be further modified or studied for their electronic and steric effects on molecular recognition and reactivity . Researchers can leverage this benzonitrile derivative as a valuable synthetic intermediate or building block for constructing more complex molecules for various research programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

2-methylsulfanyl-6-nitrobenzonitrile

InChI

InChI=1S/C8H6N2O2S/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,1H3

InChI Key

XECNWQDRTCQPKC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-(Methylthio)-6-nitrobenzonitrile and related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Similarity Score Key Differences
This compound - C₈H₆N₂O₂S Nitrile, nitro, methylthio Reference -
Methyl 3-cyano-5-nitrobenzoate 99066-80-5 C₉H₆N₂O₄ Nitrile, nitro, ester 0.92 Ester (-COOCH₃) replaces methylthio
2-Methyl-6-nitrobenzoic anhydride 434935-69-0 C₁₆H₁₂N₂O₇ Anhydride, nitro, methyl 0.85 Anhydride group; higher molecular weight
2-(Ethoxycarbonyl)-6-nitrobenzoic acid 16533-45-2 C₁₀H₉NO₆ Carboxylic acid, ethoxycarbonyl 0.86 Carboxylic acid and ester groups
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile 51564-48-8 C₈H₇ClN₂S Chloro, methylthio, nitrile N/A Pyridine ring; chloro substituent

Physicochemical and Reactivity Differences

  • Nitrile vs. Ester/Anhydride Groups: The nitrile group in this compound confers stability under acidic conditions, whereas esters (e.g., Methyl 3-cyano-5-nitrobenzoate) are prone to hydrolysis. Anhydrides (e.g., 2-Methyl-6-nitrobenzoic anhydride) exhibit higher reactivity toward nucleophiles, making them useful in acyl transfer reactions .
  • Electronic Effects : The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring in all compounds. However, the methylthio group in the reference compound donates electrons via resonance, slightly reducing reactivity compared to purely electron-withdrawing substituents .
  • Solubility : Compounds with carboxylic acid groups (e.g., 2-(Ethoxycarbonyl)-6-nitrobenzoic acid) show higher aqueous solubility due to hydrogen bonding, whereas nitrile-bearing derivatives are more lipophilic .

Preparation Methods

Thiol Group Introduction

2-Bromo-6-nitrobenzonitrile reacts with thiourea in ethanol under reflux to form 2-mercapto-6-nitrobenzonitrile. The mechanism involves SNAr displacement, with the nitro group directing incoming nucleophiles to the ortho position.

Reaction equation :

2-Bromo-6-nitrobenzonitrile+ThioureaEtOH, Δ2-Mercapto-6-nitrobenzonitrile+HBr+NH3\text{2-Bromo-6-nitrobenzonitrile} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{2-Mercapto-6-nitrobenzonitrile} + \text{HBr} + \text{NH}_3

Yield : ~60% after recrystallization in ethanol.

Methylation of Thiol

The thiol intermediate is treated with methyl iodide (CH₃I) in the presence of a mild base (e.g., NaOH) to form the methylthio derivative.

Conditions :

  • Solvent : Tetrahydrofuran (THF) or acetone.

  • Temperature : 25–40°C for 4–6 hours.

Yield : 85–90% with >95% purity.

Direct Cyanation of Methylthio-Substituted Nitrobenzene

Aryl thioethers can undergo cyanation via transition metal catalysis. Starting from 2-(methylthio)-6-nitrobenzaldehyde, a Strecker synthesis or Rosenmund-von Braun reaction introduces the nitrile group.

Rosenmund-von Braun protocol :
2-(Methylthio)-6-nitrobenzyl bromide reacts with CuCN in refluxing DMF:

Ar-Br+CuCNDMF, 150°CAr-CN+CuBr\text{Ar-Br} + \text{CuCN} \xrightarrow{\text{DMF, 150°C}} \text{Ar-CN} + \text{CuBr}

Yield : 50–60% due to competing side reactions.

Limitations :

  • Requires pre-functionalized benzyl halides.

  • High temperatures may degrade nitro groups.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Nucleophilic SubstitutionHigh regioselectivity; minimal side productsRequires halogenated precursor65–75%
Thiolation-MethylationModular; avoids harsh conditionsTwo-step process lowers overall yield50–60%
Direct CyanationSingle-step nitrile introductionLimited substrate availability50–60%
DiazotizationRegioselective thiol placementLow yields due to intermediate instability40–50%

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while protic solvents (ethanol) favor thiolation.

Catalytic Enhancements

Adding catalytic CuI (10 mol%) in methylation steps improves reaction rates by facilitating S-alkylation.

Temperature Control

Maintaining temperatures below 120°C prevents nitro group reduction or nitrile hydrolysis.

Q & A

Q. What are the recommended synthetic routes for 2-(Methylthio)-6-nitrobenzonitrile?

A two-step approach is typically employed:

  • Step 1: Introduce the methylthio group via nucleophilic aromatic substitution (e.g., using methyl mercaptan or its derivatives) on a pre-functionalized benzonitrile scaffold.
  • Step 2: Nitration at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Reaction progress should be monitored by TLC and confirmed via 1H^1 \text{H} NMR .

Q. How can the purity and thermal stability of 2-(Methylthio)-6-nitrobenzo­nitrile be characterized?

  • Purity: High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.
  • Thermal Stability: Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min under nitrogen to identify melting points and decomposition temperatures. Thermogravimetric Analysis (TGA) can quantify weight loss under thermal stress .

Q. What solvent systems are optimal for dissolving 2-(Methylthio)-6-nitrobenzo­nitrile?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or acetone. For spectroscopic studies, deuterated DMSO (DMSO-d₆) is preferred for 1H^1 \text{H} NMR due to its high dissolving power .

Q. What safety precautions are critical during handling?

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in amber glass containers at RT, away from light and oxidizing agents.
  • Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How do electronic effects of the nitro and methylthio groups influence reactivity in cross-coupling reactions?

The nitro group’s electron-withdrawing nature activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions. The methylthio group acts as a weak electron donor via resonance, creating regioselective reactivity patterns. Computational modeling (DFT, Hartree-Fock) can map electron density distributions to predict reaction sites .

Q. What strategies mitigate competing side reactions during nitration?

  • Use low temperatures (0–5°C) to suppress over-nitration.
  • Employ directing groups (e.g., sulfonic acid) to enhance positional selectivity.
  • Post-reaction quenching with ice water followed by neutralization (NaHCO₃) minimizes acid-catalyzed degradation .

Q. How can the compound’s interactions with biological targets be evaluated?

  • In vitro assays: Measure binding affinity to enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance (SPR).
  • Metabolic stability: Use liver microsome assays (human or rodent) with LC-MS/MS to track metabolite formation.
  • Cellular uptake: Fluorescent tagging (e.g., BODIPY derivatives) coupled with confocal microscopy .

Q. What analytical challenges arise in distinguishing positional isomers of nitrated derivatives?

  • NMR: Chemical shift differences in aromatic protons (e.g., para vs. meta nitro) are subtle but resolvable at 600 MHz or higher.
  • Mass spectrometry: High-resolution MS (HRMS) with collision-induced dissociation (CID) fragments can differentiate isomers based on unique fragmentation pathways .

Q. How does the methylthio group impact photostability under UV light?

Conduct accelerated stability studies using a UV chamber (λ = 254–365 nm). Compare degradation rates (HPLC) with/without UV filters (e.g., TiO₂). The thioether group may act as a photosensitizer, requiring stabilization via antioxidants (e.g., BHT) .

Q. What computational tools predict the compound’s environmental fate?

  • EPI Suite: Estimates biodegradation half-life and bioaccumulation potential.
  • Density Functional Theory (DFT): Models hydrolysis pathways and reaction barriers in aqueous environments.
    Experimental validation via GC-MS or LC-MS is recommended for key predictions .

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